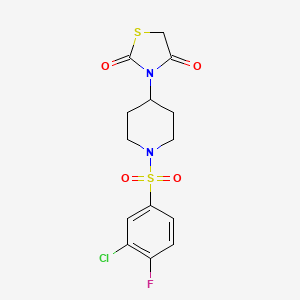

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O4S2/c15-11-7-10(1-2-12(11)16)24(21,22)17-5-3-9(4-6-17)18-13(19)8-23-14(18)20/h1-2,7,9H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZLUJMUYJZBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:

Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with a piperidine derivative.

Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.

Final Coupling with the Chlorofluorophenyl Moiety: This step involves coupling the intermediate with a chlorofluorophenyl derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione core.

Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological processes involving sulfonyl groups.

Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiazolidine-2,4-dione core may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

- 3-(1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

- 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Uniqueness

The presence of both chlorine and fluorine atoms in the chlorofluorophenyl moiety of 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds.

Biological Activity

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, also known by its CAS number 1795089-99-4, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine core with a sulfonyl group attached to a piperidine ring, which is further substituted with a chloro-fluorophenyl moiety. Its molecular formula is and it has a molecular weight of approximately 392.9 g/mol .

Table 1: Basic Properties of 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.9 g/mol |

| CAS Number | 1795089-99-4 |

The biological activity of this compound is primarily attributed to its interaction with specific protein targets in cellular pathways. The sulfonyl group and the thiazolidine core are critical for binding to these targets, which may include various enzymes and receptors. This interaction can lead to the modulation of biological pathways associated with diseases such as cancer and metabolic disorders.

Biological Targets

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Receptor Modulation : It may interact with specific receptors that play roles in cell signaling, influencing processes such as cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to thiazolidine-2,4-dione have shown promise against glioblastoma cells, demonstrating reduced cell viability in vitro .

Case Study: Antitumor Effects

A study conducted by Da Silva et al. evaluated various thiazolidinone derivatives for their cytotoxic effects on glioblastoma multiforme cells. The results indicated that certain derivatives exhibited potent antitumor effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Table 2: Cytotoxicity of Thiazolidinone Derivatives

| Compound ID | IC50 (µM) | Cell Line |

|---|---|---|

| 9b | 15 | Glioblastoma Multiforme |

| 9e | 10 | Glioblastoma Multiforme |

| 9g | 12 | Glioblastoma Multiforme |

| 10e | 8 | Glioblastoma Multiforme |

Pharmacological Applications

The compound's potential therapeutic applications are diverse:

- Cancer Treatment : Given its antitumor properties, it could serve as a lead compound for developing new cancer therapies.

- Metabolic Disorders : Its mechanism may also lend itself to treatments targeting metabolic syndromes.

Q & A

Q. What are the key synthetic pathways for 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazolidine-2,4-dione core via condensation of cysteine derivatives with α-haloketones under basic conditions.

- Step 2 : Introduction of the piperidin-4-yl group through nucleophilic substitution or coupling reactions.

- Step 3 : Sulfonylation using 3-chloro-4-fluorophenylsulfonyl chloride under anhydrous conditions (e.g., DMF or THF) with NaH as a base to activate the piperidine nitrogen .

- Optimization : Microwave-assisted synthesis or refluxing in aprotic solvents (e.g., DCM) can enhance reaction rates and yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry, sulfonyl group attachment, and piperidine-thiazolidine connectivity. Aromatic protons in the 7.0–8.0 ppm range validate the 3-chloro-4-fluorophenyl moiety .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by resolving unreacted intermediates (e.g., free piperidine or sulfonyl chloride derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 427.89 for CHClFNOS) .

Q. What structural features influence its biological activity?

- Methodological Answer :

- Thiazolidine-2,4-dione core : Imparts metabolic stability and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., aldose reductase or PPARγ targets) .

- Sulfonylpiperidine group : Enhances lipophilicity and membrane permeability, while the 3-chloro-4-fluorophenyl moiety promotes target selectivity via halogen bonding .

- Stereochemistry : The spatial arrangement of the piperidine ring affects binding to chiral biological targets, necessitating enantiomeric resolution (e.g., chiral HPLC) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve sulfonylation yield?

- Methodological Answer :

- Solvent Selection : Use anhydrous DMF or THF to stabilize reactive intermediates and minimize hydrolysis of sulfonyl chloride .

- Catalyst Optimization : NaH (3 eq) at 0°C under N atmosphere ensures efficient deprotonation of the piperidine nitrogen .

- Reaction Monitoring : Track progress via TLC (R ~0.5 in ethyl acetate/hexane 3:7) or in situ FT-IR to detect sulfonyl group incorporation (S=O stretching at 1150–1350 cm) .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Comparative Assays : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and replicate conditions (e.g., 10 µM dose, 48-hour incubation) to minimize variability .

- Purity Validation : Re-test compounds with ≥98% HPLC purity to exclude confounding effects of byproducts (e.g., unreacted sulfonyl chloride) .

- Structural Analog Analysis : Compare activity of derivatives (e.g., replacing 3-chloro-4-fluorophenyl with 4-trifluoromethylphenyl) to identify SAR trends .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with PPARγ or carbonic anhydrase IX. Key interactions include H-bonds between the thiazolidine-2,4-dione carbonyl and Arg280/His349 residues .

- MD Simulations : Conduct 100-ns molecular dynamics in GROMACS to assess stability of the sulfonylpiperidine group in hydrophobic pockets .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity changes upon substituting the 3-chloro-4-fluorophenyl group .

Q. How does the compound’s stability under physiological conditions impact assay design?

- Methodological Answer :

- pH Stability : Pre-test solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify degradation products (e.g., hydrolysis of the sulfonamide bond) .

- Light Sensitivity : Store solutions in amber vials at –20°C to prevent photodegradation of the thiazolidine ring .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify CYP450-mediated oxidation sites (e.g., piperidine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.